(S)-2-Hydroxy-4-phenylbutyric Acid
Overview
Description
(S)-2-Hydroxy-4-phenylbutyric Acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
HIV Protease Inhibitors : Shibata, Itoh, and Terashima (1998) demonstrated a practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component in HIV protease inhibitors, using diastereoselective cyanohydrin formation (Shibata, Itoh, & Terashima, 1998).
Production for Angiotensin Converting Enzyme Inhibitors : Schmidt et al. (1992) optimized a process for the continuous production of (R)-2-hydroxy-4-phenylbutyric acid, an intermediate in angiotensin-converting enzyme inhibitors (Schmidt, Ghisalba, Gygax, & Sedelmeier, 1992).
Enantiomeric Purity Determination : Chilmonczyk et al. (1994) utilized chiral HPLC to effectively determine the enantiomeric purity of (R)- and (S)-2-hydroxy-4-phenylbutyric acid, crucial for media containing growing cells (Chilmonczyk, Ksycińska, Kruszewska, & Cybulski, 1994).
Chemical Synthesis of α-Hydroxy and α-Amino Acid Esters : Blaser et al. (2003) found that Ethyl 2,4-dioxo-4-phenylbutyrate is a versatile intermediate for large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters, making them commercially available (Blaser, Burkhardt, Kirner, Mössner, & Studer, 2003).
Comparison of Reduction Methods : Schmidt et al. (1992) compared chemical and biochemical reduction methods for synthesizing (R)-2-hydroxy-4-phenylbutyric acid, a precursor for ACE inhibitors, highlighting various production approaches (Schmidt, Blaser, Fauquex, Sedelmeier, & Spindler, 1992).
Enantio- and Chemoselective Reduction : Studer et al. (2000) used cinchona modified Pt catalysts for the efficient enantio- and chemoselective hydrogenation of 2,4-diketo acid derivatives, leading to the synthesis of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester, a key building block (Studer, Burkhardt, Indolese, & Blaser, 2000).
Enhanced Ester Hydrolysis Rates : Capon, McDowell, and Raftery (1973) discovered that hydroxy-group participation in ester hydrolysis significantly enhances rates, with specific reference to phenyl 4-hydroxybutyrate (Capon, McDowell, & Raftery, 1973).
Kinetic Resolution in Membrane Reactors : Liese et al. (2002) developed a membrane reactor for the efficient kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, crucial for ACE inhibitor synthesis (Liese, Kragl, Kierkels, & Schulze, 2002).
Properties
IUPAC Name |
(2S)-2-hydroxy-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115016-95-0 | |
Record name | 2-Hydroxy-4-phenylbutyric acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115016950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYZ4KJ5LJN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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